2-[(1H-indol-3-ylacetyl)amino]-N-(2-methylphenyl)-2-phenylacetamide
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Overview
Description
2-[2-(1H-Indol-3-yl)acetamido]-N-(2-methylphenyl)-2-phenylacetamide is a complex organic compound that features an indole moiety, which is a significant structure in many natural products and pharmaceuticals. This compound is known for its potential biological activities and is of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1H-Indol-3-yl)acetamido]-N-(2-methylphenyl)-2-phenylacetamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Subsequent steps include acylation and amination reactions to introduce the acetamido and phenylacetamide groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(1H-Indol-3-yl)acetamido]-N-(2-methylphenyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may use reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole derivatives, while reduction can produce alcohols .
Scientific Research Applications
2-[2-(1H-Indol-3-yl)acetamido]-N-(2-methylphenyl)-2-phenylacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(1H-Indol-3-yl)acetamido]-N-(2-methylphenyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, influencing cellular processes such as apoptosis and cell proliferation . The compound’s effects are mediated through pathways involving caspases and poly ADP-ribose polymerase (PARP), which play roles in cell death and DNA repair .
Comparison with Similar Compounds
Similar Compounds
2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide: Known for its potent anticancer activity.
2-acetamido-3-(1H-indol-3-yl)propanoic acid: Studied for its biological activities and potential therapeutic applications.
2-(5-hydroxy-1H-indol-3-yl)acetaldehyde: Investigated for its role in various biochemical processes.
Uniqueness
2-[2-(1H-Indol-3-yl)acetamido]-N-(2-methylphenyl)-2-phenylacetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse interactions with molecular targets, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C25H23N3O2 |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-[[2-(1H-indol-3-yl)acetyl]amino]-N-(2-methylphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C25H23N3O2/c1-17-9-5-7-13-21(17)27-25(30)24(18-10-3-2-4-11-18)28-23(29)15-19-16-26-22-14-8-6-12-20(19)22/h2-14,16,24,26H,15H2,1H3,(H,27,30)(H,28,29) |
InChI Key |
IRSMNUBGVQEENB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)NC(=O)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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